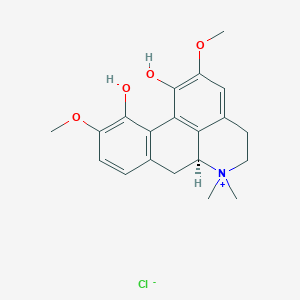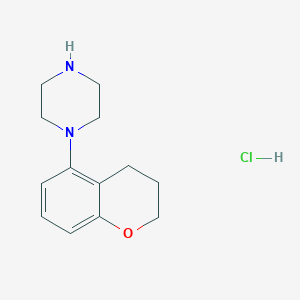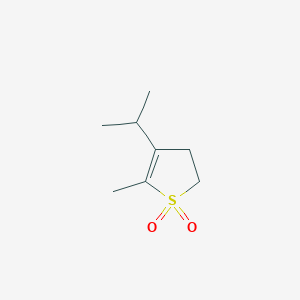
2-Methoxypyrrolidine-1-carboxamide
Descripción general
Descripción
2-Methoxypyrrolidine-1-carboxamide is a chemical compound with the molecular formula C6H12N2O2 . It is a research-use-only product . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis Approaches
- Smolobochkin et al. (2017) describe the synthesis of 2-arylpyrrolidine-1-carboxamides, which likely includes structures similar to 2-Methoxypyrrolidine-1-carboxamide. They used acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlighting a novel approach with mild reaction conditions and good yields (Smolobochkin et al., 2017).
- Another synthesis method reported by Gazizov et al. (2015) involves acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with phenols to create N-alkyl-2-arylpyrrolidine-1-carboxamides. This method is noted for its mild conditions and lack of need for expensive reagents or catalysts (Gazizov et al., 2015).
Anticancer and Anti-Biofilm Activities
- Research by Smolobochkin et al. (2019) focuses on the anticancer and anti-biofilm activities of novel 2-(het)arylpyrrolidine-1-carboxamides, which could be related to this compound. These compounds showed promising results in both in vitro and in vivo cancer studies, as well as effectiveness in suppressing bacterial biofilm growth (Smolobochkin et al., 2019).
Antibacterial Properties
- Wattanasuepsin et al. (2017) isolated a compound similar to this compound, namely 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus. This compound demonstrated antibacterial properties against several bacterial strains, although no cytotoxicity was observed against mammalian tumor cell lines at tested concentrations (Wattanasuepsin et al., 2017).
Other Scientific Applications
- The synthesis of related compounds like 4-fluoropyrrolidine-2-carbonyl fluorides by Singh and Umemoto (2011) indicates the potential utility of this compound in medicinal chemistry, specifically as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
- Additionally, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives, as studied by Alhameed et al. (2019), suggests a potential area for exploring the antimicrobial properties of this compound derivatives (Alhameed et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMNAZWFGBUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)




![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)




